4-Hydroxypiperidine-1-carboximidamide

Vue d'ensemble

Description

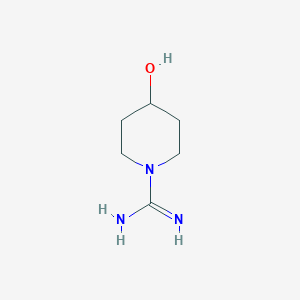

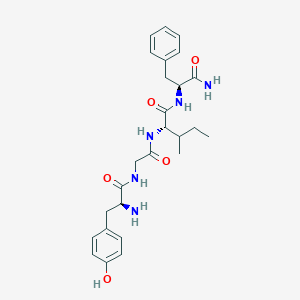

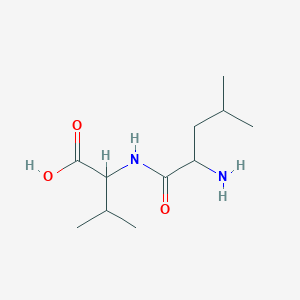

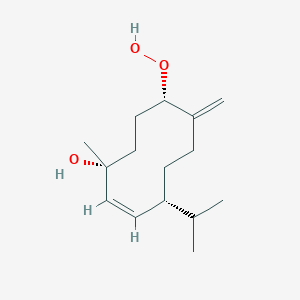

4-Hydroxypiperidine-1-carboximidamide, also known as N-hydroxypiperidine-1-carboximidamide, is a chemical compound with the molecular weight of 143.19 . It is a member of the piperidine chemical family .

Synthesis Analysis

A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized for antiproliferative activity evaluation against human tumor cell lines . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine-1-carboximidamide hydrochloride has been studied . The InChI code is1S/C6H13N3O.ClH/c7-6 (8)9-3-1-5 (10)2-4-9;/h5,10H,1-4H2, (H3,7,8);1H and the InChI key is OZHNUGAJQDNLDL-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving 4-Hydroxypiperidine-1-carboximidamide are not detailed in the available resources, piperidine derivatives are known to undergo various reactions .Physical And Chemical Properties Analysis

4-Hydroxypiperidine-1-carboximidamide has a molecular weight of 143.19 . Further physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique

Copper-Catalyzed N-Arylation : Unimolecular 4-hydroxypiperidines, including 4-Hydroxypiperidine-1-carboximidamide, have been used as ligands for copper-catalyzed N-arylation. This process enables the synthesis of various N-arylated compounds in moderate to excellent yields, indicating its significance in chemical synthesis (Patil, Nallasivam, & Fernandes, 2015).

Zinc(II) Extraction : Derivatives of 4-Hydroxypiperidine-1-carboximidamide have been found effective in extracting zinc(II) from acidic chloride solutions. N ′-(2-ethylhexyloxy)pyridine-4-carboximidamide, in particular, demonstrated a high loading capacity and complete transfer of zinc(II) from concentrated solutions (Wojciechowska, Wieszczycka, & Wojciechowska, 2017).

Inhibition of Glycosidases : Piperidine-based carbohydrate mimics, when combined with 4-hydroxypiperidine-1-carboximidamide, show potential as inhibitors of glycosidases. This application is significant in the field of medicinal chemistry and drug development (Byrgesen, Nielsen, Willert, & Bols, 1997).

Diastereoselective Synthesis : The compound has been used in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization, which is a method for the enantioselective synthesis of highly functionalized piperidin-2-ones (Lam, Murray, & Firth, 2005).

Industrial Production : The aza-Prins-cyclization method, catalyzed by heteropoly acids, has been utilized for the rapid and selective synthesis of 4-hydroxypiperidines under mild conditions. This offers a promising method for their industrial production (Yadav et al., 2009).

Antioxidant Potential : Spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) containing 4-hydroxypiperidine show antioxidant potential and are promising for biomedical studies using magnetic-resonance imaging (Yushkova et al., 2013).

Production of Diastereomeric Forms : This compound has been used to generate enantiopure starting materials for functionalized 4-hydroxypiperidines, enabling the production of both diastereomeric forms (Vink et al., 2002).

Analgesic Activity : Halogenated phenacyl derivatives of 4-hydroxypiperidine have shown some analgesic activity, indicating its potential in pain management (Saeed, Saify, Iqbal, & Nazar-ul-Islam, 1997).

Safety And Hazards

4-Hydroxypiperidine-1-carboximidamide hydrochloride has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

While specific future directions for 4-Hydroxypiperidine-1-carboximidamide are not detailed in the available resources, piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds with a wide variety of biological activities. They represent a vital fundament in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

4-hydroxypiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(8)9-3-1-5(10)2-4-9/h5,10H,1-4H2,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIMBFDFBVDYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626421 | |

| Record name | 4-Hydroxypiperidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypiperidine-1-carboximidamide | |

CAS RN |

108001-76-9 | |

| Record name | 4-Hydroxypiperidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)